Firocoxib
Firocoxib
Firocoxib is an enol ether that is the cyclopropylmethyl ether of 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2-one. A selective cyclooxygenase 2 inhibitor, it is used in veterinary medicine for the control of pain and inflammation associated with osteoarthritis in horses and dogs. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, an antineoplastic agent and a non-narcotic analgesic. It is a butenolide, a sulfone, an enol ether and a member of cyclopropanes.
Firocoxib is a cycooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug. It currently approved for veterinary use in dogs and horses under the brand names Equioxx and Previcox. Firocoxib was the first COX-2 inhibitor approved by the U.S. Food and Drug Administration for horses. Firocoxib is not intended or approved for use in human medicine.
Firocoxib is a cycooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug. It currently approved for veterinary use in dogs and horses under the brand names Equioxx and Previcox. Firocoxib was the first COX-2 inhibitor approved by the U.S. Food and Drug Administration for horses. Firocoxib is not intended or approved for use in human medicine.
Brand Name:
Vulcanchem
CAS No.:
189954-96-9
VCID:
VC0528019
InChI:
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3
SMILES:
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C
Molecular Formula:
C17H20O5S
Molecular Weight:
336.4 g/mol
Firocoxib
CAS No.: 189954-96-9
Inhibitors
VCID: VC0528019
Molecular Formula: C17H20O5S
Molecular Weight: 336.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 189954-96-9 |
---|---|
Product Name | Firocoxib |
Molecular Formula | C17H20O5S |
Molecular Weight | 336.4 g/mol |
IUPAC Name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one |
Standard InChI | InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 |
Standard InChIKey | FULAPETWGIGNMT-UHFFFAOYSA-N |
SMILES | CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Canonical SMILES | CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Appearance | Solid powder |
Description | Firocoxib is an enol ether that is the cyclopropylmethyl ether of 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2-one. A selective cyclooxygenase 2 inhibitor, it is used in veterinary medicine for the control of pain and inflammation associated with osteoarthritis in horses and dogs. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, an antineoplastic agent and a non-narcotic analgesic. It is a butenolide, a sulfone, an enol ether and a member of cyclopropanes. Firocoxib is a cycooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug. It currently approved for veterinary use in dogs and horses under the brand names Equioxx and Previcox. Firocoxib was the first COX-2 inhibitor approved by the U.S. Food and Drug Administration for horses. Firocoxib is not intended or approved for use in human medicine. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(cyclopropylmethoxy)-4-(4-methylsulfonylphenyl)-5,5-dimethylfuranone Equioxx firocoxib ML 1,785,713 ML 1785713 ML-1,785,713 ML-1785713 ML1,785,713 ML1785713 |
Reference | 1: Reddyjarugu B, Pavek T, Southard T, Barry J, Singh B. Analgesic Efficacy of Firocoxib, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain. J Am Assoc Lab Anim Sci. 2015 Jul;54(4):405-10. PubMed PMID: 26224441; PubMed Central PMCID: PMC4521575. 2: Barton MH, Darden JE, Clifton S, Vandenplas M. Effect of firocoxib on cyclooxygenase 2, microsomal prostaglandin E2 synthase 1, and cytosolic phospholipase A2 gene expression in equine mononuclear cells. Am J Vet Res. 2015 Dec;76(12):1051-7. doi: 10.2460/ajvr.76.12.1051. PubMed PMID: 26618729. 3: Stock ML, Millman ST, Barth LA, Van Engen NK, Hsu WH, Wang C, Gehring R, Parsons RL, Coetzee JF. The effects of firocoxib on cautery disbudding pain and stress responses in preweaned dairy calves. J Dairy Sci. 2015 Sep;98(9):6058-69. doi: 10.3168/jds.2014-8877. Epub 2015 Jul 2. PubMed PMID: 26142860. 4: Cancedda S, Sabattini S, Bettini G, Leone VF, Laganga P, Rossi F, Terragni R, Gnudi G, Vignoli M. Combination of radiation therapy and firocoxib for the treatment of canine nasal carcinoma. Vet Radiol Ultrasound. 2015 May-Jun;56(3):335-43. doi: 10.1111/vru.12246. Epub 2015 Feb 21. PubMed PMID: 25703137. 5: Holland B, Fogle C, Blikslager AT, Curling A, Barlow BM, Schirmer J, Davis JL. Pharmacokinetics and pharmacodynamics of three formulations of firocoxib in healthy horses. J Vet Pharmacol Ther. 2015 Jun;38(3):249-56. doi: 10.1111/jvp.12177. Epub 2014 Nov 5. PubMed PMID: 25378135. |
PubChem Compound | 208910 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume